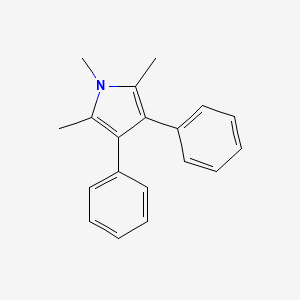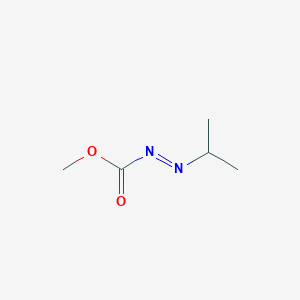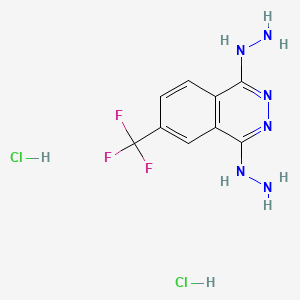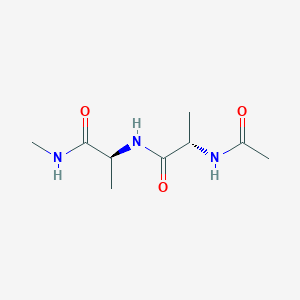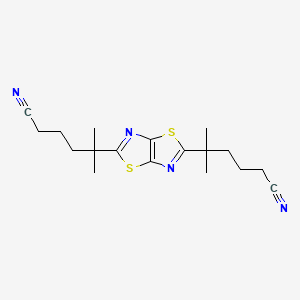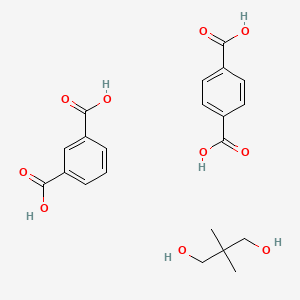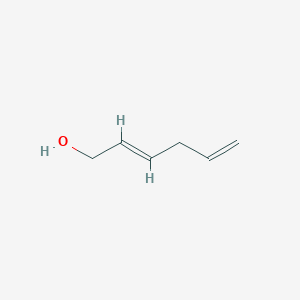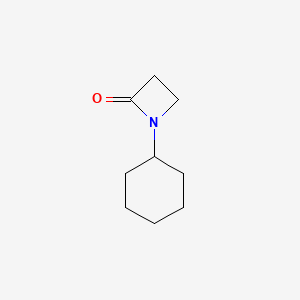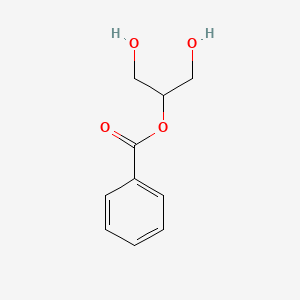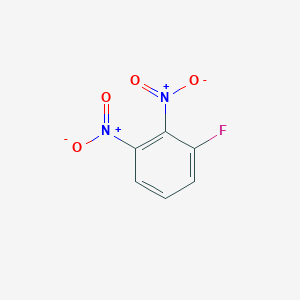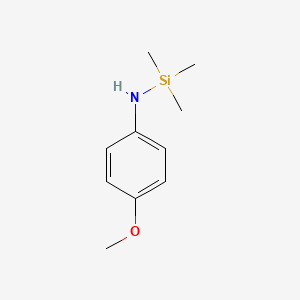
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine: is an organic compound that features a trimethylsilyl group attached to an amine nitrogen, which is further bonded to a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-methoxyaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxyphenol.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the treatment of diseases where organosilicon compounds have shown promise.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability. The methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Comparaison Avec Des Composés Similaires
- N-(4-Methoxyphenyl)trimethylsilylamine
- 4-Methoxyphenylamine
- Trimethylsilylaniline
Comparison: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is unique due to the presence of both the trimethylsilyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups. The presence of the trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.
Propriétés
Numéro CAS |
35103-35-6 |
|---|---|
Formule moléculaire |
C10H17NOSi |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
4-methoxy-N-trimethylsilylaniline |
InChI |
InChI=1S/C10H17NOSi/c1-12-10-7-5-9(6-8-10)11-13(2,3)4/h5-8,11H,1-4H3 |
Clé InChI |
HRBZTPXUQMFRNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


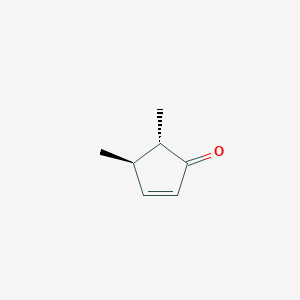
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
